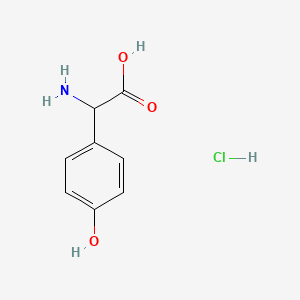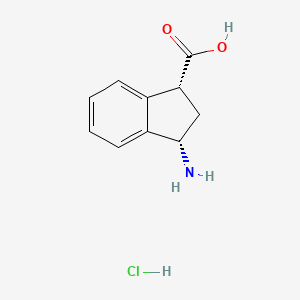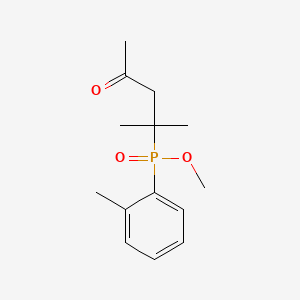
Methyl (2-methyl-4-oxopentan-2-yl)(2-methylphenyl)phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic acid, (1,1-dimethyl-3-oxobutyl)(methylphenyl)-, methyl ester (9CI) is a chemical compound with the molecular formula C13H19O3P. It is known for its unique structure, which includes a phosphinic acid group, a dimethyl-3-oxobutyl group, and a methylphenyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphinic acid, (1,1-dimethyl-3-oxobutyl)(methylphenyl)-, methyl ester typically involves the reaction of phosphinic acid derivatives with appropriate organic reagents. One common method includes the esterification of phosphinic acid with (1,1-dimethyl-3-oxobutyl)(methylphenyl) alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinic acid, (1,1-dimethyl-3-oxobutyl)(methylphenyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphinic acid esters.
Wissenschaftliche Forschungsanwendungen
Phosphinic acid, (1,1-dimethyl-3-oxobutyl)(methylphenyl)-, methyl ester is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphinic acid derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Phosphinic acid, (1,1-dimethyl-3-oxobutyl)(methylphenyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions.
Vergleich Mit ähnlichen Verbindungen
Phosphinic acid, (1,1-dimethyl-3-oxobutyl)(methylphenyl)-, methyl ester can be compared with other similar compounds, such as:
Phosphinic acid, (1,1-dimethyl-3-oxobutyl)-, ethyl ester: This compound has an ethyl ester group instead of a methyl ester group, which may result in different chemical and biological properties.
Phosphinic acid, (1,1-dimethyl-3-oxobutyl)(phenyl)-, methyl ester: This compound has a phenyl group instead of a methylphenyl group, which can affect its reactivity and applications.
Eigenschaften
CAS-Nummer |
34590-45-9 |
|---|---|
Molekularformel |
C14H21O3P |
Molekulargewicht |
268.29 g/mol |
IUPAC-Name |
4-[methoxy-(2-methylphenyl)phosphoryl]-4-methylpentan-2-one |
InChI |
InChI=1S/C14H21O3P/c1-11-8-6-7-9-13(11)18(16,17-5)14(3,4)10-12(2)15/h6-9H,10H2,1-5H3 |
InChI-Schlüssel |
WRXMQSIXAYYSAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1P(=O)(C(C)(C)CC(=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


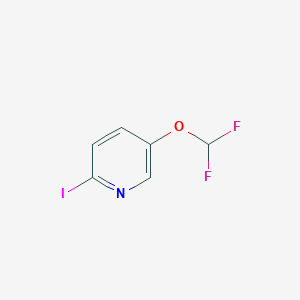

![3',4'-Dichloro-2-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14022300.png)
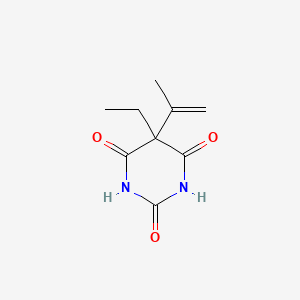

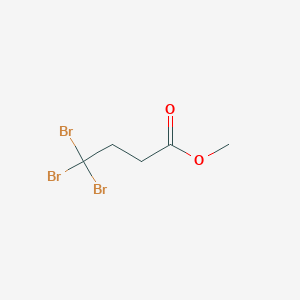
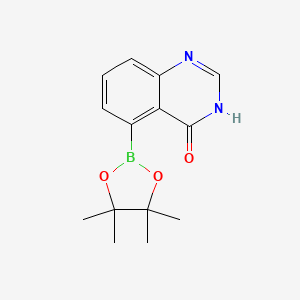

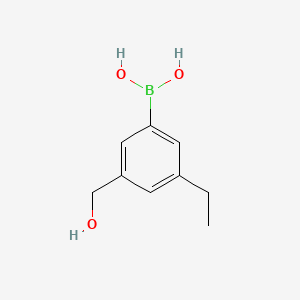
![1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A](/img/structure/B14022346.png)

